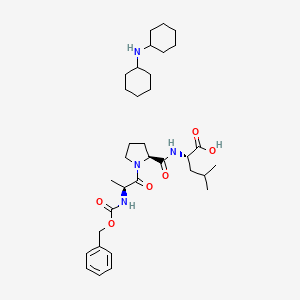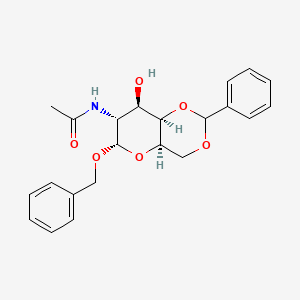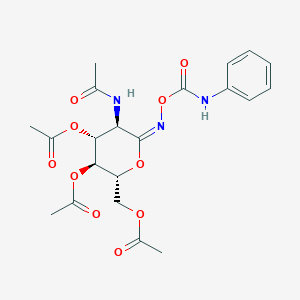
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a tripeptide compound consisting of alanine, proline, and leucine residues, with a carboxybenzyl (Cbz) protecting group at the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity .
Mechanism of Action
Target of Action
It is known that this compound is an n-terminal carboxybenzyl blocked tripeptide .
Mode of Action
It is known that this compound may be used in solid-phase peptide synthesis (SPPS) , which suggests that it could interact with its targets to form larger peptide structures.
Biochemical Pathways
Given its role in peptide synthesis , it can be inferred that it may be involved in protein synthesis and related biochemical pathways.
Result of Action
As a compound used in peptide synthesis , it can be inferred that it may contribute to the formation of larger peptide structures, which could have various effects depending on the specific peptides formed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (alanine) to a solid resin. Subsequent amino acids (proline and leucine) are added sequentially through coupling reactions. The carboxybenzyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The Cbz group can be removed using hydrogenation or strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid.
Coupling: Carbodiimides (e.g., DCC) and coupling agents like HOBt.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Deprotection: Free peptide without the Cbz group.
Coupling: Extended peptide chains.
Scientific Research Applications
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of enzyme-substrate interactions and protein folding.
Medical Research: Investigated for its potential in drug development and as a model compound in pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-Ala-Pro-Gly: Another tripeptide with glycine instead of leucine.
N-Cbz-Pro-Leu-Gly: A tripeptide with a different sequence of amino acids.
N-Cbz-Ala-Pro-Val: Similar structure with valine replacing leucine.
Uniqueness
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is unique due to its specific sequence of amino acids and the presence of the Cbz protecting group. This combination provides stability and reactivity, making it valuable in peptide synthesis and research .
Properties
CAS No. |
108321-20-6 |
|---|---|
Molecular Formula |
C34H54N4O6 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1 |
InChI Key |
BPZRECFZFZDXFS-OOAIBONUSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)



![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)







![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
